
Ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate is a synthetic organic compound belonging to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes or ketones. This reaction is often catalyzed by acids or bases under reflux conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and the tetrahydropyridine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
Ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, alkyl halides, and other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted tetrahydropyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.
作用機序
The mechanism of action of ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. For example, its structural similarity to neurotransmitters may allow it to interact with neurotransmitter receptors, influencing neuronal signaling and function.
類似化合物との比較
Ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Benzyl-1,2,3,6-tetrahydropyridine: A simpler analog without the ethyl ester and methyl groups.
4,5-Dimethyl-1,2,3,6-tetrahydropyridine: Lacks the benzyl and ethyl ester groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C17H23NO2 |
|---|---|
分子量 |
273.37 g/mol |
IUPAC名 |
ethyl 1-benzyl-4,5-dimethyl-3,6-dihydro-2H-pyridine-2-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-4-20-17(19)16-10-13(2)14(3)11-18(16)12-15-8-6-5-7-9-15/h5-9,16H,4,10-12H2,1-3H3 |
InChIキー |
OYDPLHPOWXDVJU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC(=C(CN1CC2=CC=CC=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


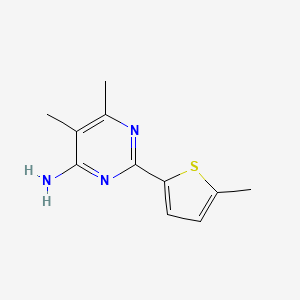
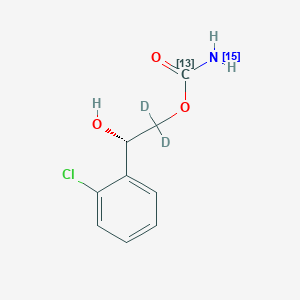
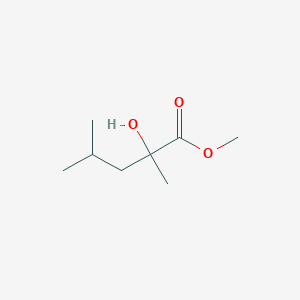
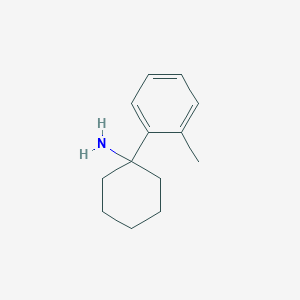

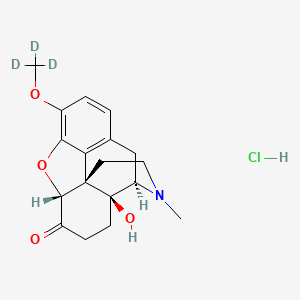
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
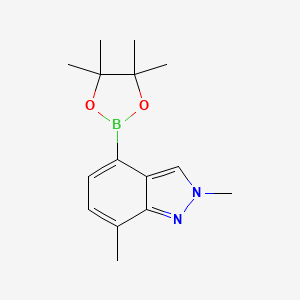

![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
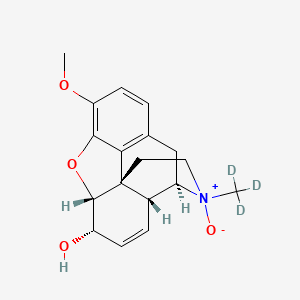
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
